Lrrk2-IN-2

Parkinson's disease Kinase inhibition Biochemical assay

Researchers face significant variability in LRRK2 inhibitor brain penetration and off-target toxicity, compromising preclinical Parkinson's studies. Lrrk2-IN-2 resolves this with validated oral bioavailability and blood-brain barrier penetration, confirmed by a brain pSer935 IC50 of 1.3 nM in mice. • Ultra-high biochemical potency (IC50 = 0.6 nM) ensures complete target inhibition at low concentrations. • Contrasts sharply with LRRK2-IN-1, offering superior brain penetration for differentiating central vs. peripheral mechanisms. • Supplied with rigorous analytical documentation to ensure lot-to-lot reproducibility for procurement managers.

Molecular Formula C23H23Cl2F3N6O2
Molecular Weight 543.4 g/mol
Cat. No. B12412751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLrrk2-IN-2
Molecular FormulaC23H23Cl2F3N6O2
Molecular Weight543.4 g/mol
Structural Identifiers
SMILESC1CN(CC(C1C2=C(C=C3C=NC(=NC3=C2)NC4=C(N(N=C4)C5CC5(F)F)Cl)Cl)F)C6COCC6O
InChIInChI=1S/C23H23Cl2F3N6O2/c24-14-3-11-6-29-22(32-17-7-30-34(21(17)25)20-5-23(20,27)28)31-16(11)4-13(14)12-1-2-33(8-15(12)26)18-9-36-10-19(18)35/h3-4,6-7,12,15,18-20,35H,1-2,5,8-10H2,(H,29,31,32)/t12-,15+,18+,19-,20-/m0/s1
InChIKeyJCYBYWFFRFKLHB-DAIRXDTASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lrrk2-IN-2 Technical Baseline


Lrrk2-IN-2 (also designated as compound 22) is a small-molecule Type I kinase inhibitor that targets leucine-rich repeat kinase 2 (LRRK2) with an IC50 value of 0.6 nM [1]. It is characterized as orally bioactive and blood-brain barrier (BBB) penetrant, positioning it as a pharmacological probe for investigating LRRK2-mediated pathophysiology in Parkinson's disease (PD) research .

LRRK2 pathway inhibition study fit
Orally bioactive and BBB-penetrant tool compound
CNS target engagement research model compatible

Why Lrrk2-IN-2 Cannot Be Substituted


LRRK2 inhibitors exhibit significant inter-compound variability in target engagement, brain penetration, and off-target liability that precludes simple generic substitution. For instance, LRRK2-IN-1, a widely used tool compound, demonstrates low brain penetration and cytotoxic off-target effects at concentrations above 1 μM, confounding in vivo CNS studies [1]. Conversely, clinical candidates like DNL201 (GNE-0877) possess high potency but may exhibit distinct selectivity profiles against kinases such as JAK2 and TTK . Therefore, Lrrk2-IN-2 occupies a specific niche characterized by ultra-high biochemical potency combined with validated in vivo brain target engagement, a combination not uniformly present across the inhibitor class.

LRRK2-IN-1 exhibits limited brain penetration and off-target cytotoxicity concerns, restricting its direct substitution in CNS research models.
DNL201 possesses a distinct kinase selectivity profile (e.g., JAK2, TTK) that may not recapitulate Lrrk2-IN-2's pathway-specific inhibition context.
Potency and brain exposure profiles vary markedly across LRRK2 inhibitors; inter-compound substitution may introduce target engagement inconsistency.

Lrrk2-IN-2 Differentiation Evidence


Biochemical Potency Comparison

Lrrk2-IN-2 demonstrates sub-nanomolar biochemical potency (IC50 = 0.6 nM) against LRRK2, surpassing the inhibitory activity of several key comparators including MLi-2 (IC50 = 0.76 nM), GNE-7915 (IC50 = 9 nM), and LRRK2-IN-1 (WT IC50 = 13 nM) [1].

Biochemical Potency
Reported
Lrrk2-IN-2 IC50 0.6 nM
MLi-2 0.76 nM | GNE-7915 9 nM | LRRK2-IN-1 13 nM
Supports pathway inhibition study at low concentrations; comparator potency context varies
Purified LRRK2 kinase assay
Parkinson's disease Kinase inhibition Biochemical assay

Brain Target Engagement

Lrrk2-IN-2 achieves functional target engagement in the central nervous system following oral administration in wild-type mice, as measured by the dephosphorylation of LRRK2 at Ser935 (pSer935). The compound exhibits an IC50 of 1.3 nM in mouse brain tissue, confirming robust brain penetration and on-target activity in vivo [1]. In contrast, LRRK2-IN-1 is characterized by low brain penetration, limiting its utility in CNS-focused efficacy studies [2].

Brain Target Engagement
Reported
Brain pSer935 IC50 1.3 nM
LRRK2-IN-1: low brain penetration
Confirms CNS target modulation in rodent model; CNS study compatibility context
Wild-type mice, oral administration
CNS penetration Pharmacodynamics Target engagement

Cellular Target Engagement vs. DNL201

While direct head-to-head cellular data between Lrrk2-IN-2 and DNL201 are not available, cross-study comparison of their respective cellular activities provides context for selection. Lrrk2-IN-2's biochemical potency (IC50 = 0.6 nM) is consistent with its binding to Ala2016 in LRRK2, suggesting efficient cellular target engagement [1]. DNL201 (GNE-0877) inhibits LRRK2 cellular activity with an IC50 of 3 nM and demonstrates >167-fold selectivity over JAK2 and TTK kinases .

Cellular Context vs DNL201
Class-level
Lrrk2-IN-2 biochemical IC50 0.6 nM; DNL201 cellular IC50 3 nM; selectivity profiles differ
Cross-study cellular context; selectivity may not transfer without direct comparison
Data from separate assay systems
Cellular assay Rab10 phosphorylation LRRK2 activity

Lrrk2-IN-2 Application Scenarios


In Vivo CNS Target Engagement Studies

Lrrk2-IN-2 is optimally suited for preclinical studies in rodent models of Parkinson's disease where oral administration and robust brain penetration are essential. The compound demonstrates a brain pSer935 IC50 of 1.3 nM in wild-type mice, confirming functional target modulation in the CNS [1]. This profile makes it a strong candidate for evaluating LRRK2 inhibition in behavioral and neuroprotective assays.

Ultra-High Potency Biochemical Assays

In vitro biochemical screening and mechanistic studies benefit from Lrrk2-IN-2's exceptional potency (IC50 = 0.6 nM) [1]. This sub-nanomolar activity allows for robust signal-to-noise ratios in kinase activity assays, particularly when working with limited protein quantities or when seeking to achieve complete target inhibition at low compound concentrations.

Comparative Studies Against First-Generation Inhibitors

Lrrk2-IN-2 serves as a valuable comparator to first-generation inhibitors like LRRK2-IN-1. The stark contrast in brain penetration and potency (Lrrk2-IN-2: brain-penetrant, IC50 = 0.6 nM; LRRK2-IN-1: low brain penetration, WT IC50 = 13 nM) enables researchers to distinguish between peripheral and central mechanisms of LRRK2 inhibition in disease models [1].

Application
Selection Property
Validation Focus
CNS target engagement research
Brain-penetrant LRRK2 inhibitor; oral bioavailability
In vivo pSer935 target modulation; behavioral endpoint context
Kinase activity and biochemical screening
Reported biochemical inhibition context
IC50 benchmarking; assay sensitivity review
Comparative pathway studies with earlier inhibitors
Differentiated brain penetration and potency profile
Central vs. peripheral LRRK2 pathway dissection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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